molecular formula C11H10N2O B1294747 Acetophenone, 2-(imidazol-1-YL)- CAS No. 24155-34-8

Acetophenone, 2-(imidazol-1-YL)-

Cat. No. B1294747
CAS RN: 24155-34-8
M. Wt: 186.21 g/mol
InChI Key: CVJNXVLQSKPUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Acetophenone, 2-(imidazol-1-YL)-” is a chemical compound that has been used in the synthesis of ®- (+)-4′- (imidozol-1-yl)-phenyl ethanol using a spiroborate catalyst . It is a selective thromboxane synthesis inhibitor .


Synthesis Analysis

While specific synthesis methods for “Acetophenone, 2-(imidazol-1-YL)-” were not found in the search results, it is known that imidazole derivatives have been synthesized from the use of glyoxal and formaldehyde in ammonia . More detailed information may be found in the referenced papers .


Physical And Chemical Properties Analysis

“Acetophenone, 2-(imidazol-1-YL)-” is a white to yellow powder . Its molecular formula is C19H18N2O and its molecular weight is 290.4 g/mol .

Scientific Research Applications

Anticandidal Activity

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: This compound has been used in the synthesis of new imidazole-chalcones to evaluate their antifungal activity .
  • Methods of Application: The structures of the newly synthesized imidazole derivatives were characterized by IR, 1H-NMR, 13C-NMR, and LCMSMS spectroscopic methods .
  • Results: The compounds showed potent antifungal activity, with MIC 50 values (0.78 µg/mL–3.125 µg/mL) against Candida strains. Compound 3c indicated similar antifungal activity to ketoconazole against all Candida species and was evaluated as the most active derivative in the series .

Anti-inflammatory Potential

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: This compound has been used in the synthesis of a novel imidazole containing murrayanine based chalcone to investigate its anti-inflammatory potential .
  • Methods of Application: Murrayanine (1) and 4-(imidazol-1-yl)acetophenone (2) were made to react in equimolar concentration (0.01M) in the presence of an aqueous solution of sodium hydroxide (20mL) containing 90% .
  • Results: The newly developed compound exhibited impressive anti-inflammation potential, reducing edema after 3 hours. The activity may be mediated by inhibiting pro-inflammatory cyclooxygenase-2 and lipoxygenase .

Thromboxane Synthesis Inhibition

  • Scientific Field: Biochemistry
  • Application Summary: This compound is a selective thromboxane synthesis inhibitor .
  • Methods of Application: It was used in the synthesis of ®- (+)-4′- (imidozol-1-yl)-phenyl ethanol using a spiroborate catalyst .
  • Results: The results of this application were not specified in the source .

Inhibition of Acetylcholinesterase and Carbonic Anhydrase

  • Scientific Field: Biochemistry
  • Application Summary: This compound and new 1-(4-acetylphenyl)-3-alkylimidazolium salts have been used to investigate their inhibitory effects against acetylcholinesterase and carbonic anhydrase .
  • Methods of Application: The methods of application were not specified in the source .
  • Results: The results of this application were not specified in the source .

Antibacterial Activity

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: A compound carrying a nitro group at the 4-position of the phenyl ring {1-[5-nitro-2-(4-nitrostyryl)-1H-imidazol-1-yl]propan-2-ol} has been reported to have remarkable antibacterial activity .
  • Methods of Application: The methods of application were not specified in the source .
  • Results: The compound showed antibacterial activity against E. coli with an IC 50 value of 36.8 mg/mL .

Thromboxane Synthesis Inhibition

  • Scientific Field: Biochemistry
  • Application Summary: This compound is a selective thromboxane synthesis inhibitor .
  • Methods of Application: It was used in the synthesis of ®- (+)-4′- (imidozol-1-yl)-phenyl ethanol using a spiroborate catalyst .
  • Results: The results of this application were not specified in the source .

Inhibition of Acetylcholinesterase and Carbonic Anhydrase

  • Scientific Field: Biochemistry
  • Application Summary: This compound and new 1-(4-acetylphenyl)-3-alkylimidazolium salts have been used to investigate their inhibitory effects against acetylcholinesterase and carbonic anhydrase .
  • Methods of Application: The methods of application were not specified in the source .
  • Results: They showed a highly potent inhibition effect toward AChE and hCAs with K i values in the range of 8.30±1.71 to 120.77±8.61 nM for AChE, 16.97±2.04 to 84.45±13.78 nM for hCA I, and 14.09±2.99 to 69.33±17.35 nM for hCA II, respectively .

Thromboxane Synthesis Inhibition

  • Scientific Field: Biochemistry
  • Application Summary: This compound is a selective thromboxane synthesis inhibitor .
  • Methods of Application: It was used in the synthesis of ®- (+)-4′- (imidozol-1-yl)-phenyl ethanol using spiroborate catalyst .
  • Results: The results of this application were not specified in the source .

Thromboxane Synthesis Inhibition

  • Scientific Field: Biochemistry
  • Application Summary: This compound is a selective thromboxane synthesis inhibitor .
  • Methods of Application: It was used in the synthesis of ®- (+)-4′- (imidozol-1-yl)-phenyl ethanol using spiroborate catalyst .
  • Results: The results of this application were not specified in the source .

Safety And Hazards

“Acetophenone, 2-(imidazol-1-YL)-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

While specific future directions for “Acetophenone, 2-(imidazol-1-YL)-” were not found in the search results, it is known that imidazole derivatives have a wide range of applications in medicinal chemistry, including antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant, and many others . This suggests that “Acetophenone, 2-(imidazol-1-YL)-” and similar compounds could have potential applications in these areas.

properties

IUPAC Name

2-imidazol-1-yl-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-11(8-13-7-6-12-9-13)10-4-2-1-3-5-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJNXVLQSKPUGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178856
Record name Acetophenone, 2-(imidazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetophenone, 2-(imidazol-1-YL)-

CAS RN

24155-34-8
Record name 2-(1H-Imidazol-1-yl)-1-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24155-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetophenone, 2-(imidazol-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024155348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenone, 2-(imidazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phenacyl bromide (0.05 mol) and imidazole (0.02 mol) were stirred in methanol (50 ml) at 0° for 3 hours. The methanol was removed in vacuo and the residue taken up in methylene chloride (300 ml), washed with water (3 × 100 ml), and dried (anhydrous sodium sulphate). Removal of the solvent left a solid residue which on recrystallisation from ethyl acetate gave 2-(imidazol-1-yl)-acetophenone (60%) as light brown needles, m.p. 112°-113°.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.